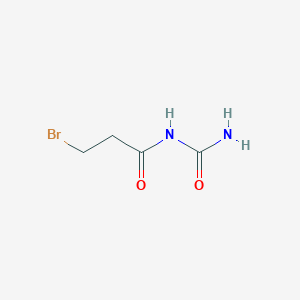

3-Bromo-n-carbamoylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6320-97-4 |

|---|---|

Molecular Formula |

C4H7BrN2O2 |

Molecular Weight |

195.01 g/mol |

IUPAC Name |

3-bromo-N-carbamoylpropanamide |

InChI |

InChI=1S/C4H7BrN2O2/c5-2-1-3(8)7-4(6)9/h1-2H2,(H3,6,7,8,9) |

InChI Key |

UCOAHJLRLBPHIV-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)C(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Bromo N Carbamoylpropanamide

Direct Synthesis Approaches

Direct synthetic routes to 3-Bromo-N-carbamoylpropanamide focus on either the late-stage introduction of the bromine atom onto a pre-formed N-carbamoylpropanamide backbone or the condensation of a brominated acylating agent with a urea (B33335) synthon.

Bromination of Propanamide or its Derivatives

This approach involves the initial synthesis of N-carbamoylpropanamide followed by a selective bromination reaction.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of various organic compounds, including amides and carbonyl derivatives. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would first require the preparation of N-carbamoylpropanamide. This precursor can be synthesized by the reaction of propanoyl chloride with urea.

Once N-carbamoylpropanamide is obtained, it can be subjected to bromination using NBS. The reaction typically proceeds via a radical mechanism, often initiated by light or a radical initiator, or through an acid-catalyzed pathway for α-bromination of carbonyl compounds. wikipedia.org Given the structure of N-carbamoylpropanamide, the methylene (B1212753) group adjacent to the carbonyl (the α-position) is the most likely site for bromination.

A proposed reaction scheme is as follows:

Step 1: Synthesis of N-carbamoylpropanamide Propanoyl chloride + Urea → N-carbamoylpropanamide + HCl

Step 2: Bromination of N-carbamoylpropanamide N-carbamoylpropanamide + NBS → this compound + Succinimide (B58015)

| Parameter | Condition | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | masterorganicchemistry.comwikipedia.org |

| Substrate | N-carbamoylpropanamide | Analogous Reactions |

| Initiator (for radical pathway) | AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide | wikipedia.org |

| Catalyst (for ionic pathway) | Acid catalyst (e.g., HBr) | wikipedia.org |

| Solvent | Carbon tetrachloride (CCl4), Acetonitrile (CH3CN) | wikipedia.org |

| Temperature | Reflux | wikipedia.org |

While elemental bromine (Br₂) is a fundamental brominating agent, its use with urea derivatives requires careful consideration. The reaction of elemental bromine with unsubstituted amide groups in urea can be rapid in neutral aqueous solutions. nih.gov This reactivity could lead to side reactions and a more complex product mixture. However, in a non-aqueous solvent and under controlled conditions, the bromination of the alkyl chain of an N-acyl urea could potentially be achieved. The reaction would likely proceed via a radical pathway, similar to bromination with NBS, especially in the presence of a radical initiator. The key challenge would be to control the selectivity of the bromination to favor the desired 3-bromo position over potential reactions at the urea moiety.

Condensation Reactions with 3-Bromopropanoyl Intermediates

This strategy involves the formation of the amide bond as the final key step, using a precursor that already contains the bromine atom.

A more direct and often preferred method for the synthesis of N-acyl ureas involves the reaction of an acyl chloride with urea or a urea derivative. acs.orgarkat-usa.org In this case, 3-bromopropanoyl chloride, a commercially available or readily synthesized reagent, would be reacted with urea. sigmaaldrich.com

The reaction is a nucleophilic acyl substitution where the nitrogen atom of urea attacks the electrophilic carbonyl carbon of 3-bromopropanoyl chloride, leading to the displacement of the chloride ion and the formation of the desired amide bond. chemguide.co.ukchemistrysteps.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Pyridine is a common choice for this purpose as it also acts as a catalyst. acs.org

A general reaction scheme is as follows:

3-Bromopropanoyl chloride + Urea → this compound + HCl

| Parameter | Condition | Reference |

| Acylating Agent | 3-Bromopropanoyl chloride | sigmaaldrich.com |

| Nucleophile | Urea | Analogous Reactions |

| Base | Pyridine, Triethylamine (Et3N) | acs.orgarkat-usa.org |

| Solvent | Dichloromethane (CH2Cl2), Toluene | acs.orgarkat-usa.org |

| Temperature | Room temperature to reflux | acs.orgarkat-usa.org |

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound involve the synthesis of a related compound that can be subsequently converted to the target molecule. One plausible indirect route could involve the synthesis of 3-bromopropanoic acid and its subsequent conversion to the final product.

The synthesis could proceed as follows:

Synthesis of 3-Bromopropanoic Acid: This can be achieved through various methods, including the hydrobromination of acrylic acid or the reaction of malonic acid with bromine.

Activation of 3-Bromopropanoic Acid: The carboxylic acid is then activated to make it more reactive towards nucleophilic attack by urea. A common method is the conversion to the corresponding acyl chloride, 3-bromopropanoyl chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reaction with Urea: The resulting 3-bromopropanoyl chloride is then reacted with urea as described in section 2.1.2.1.

Formation of N-Acylureas Bearing Bromine Moieties

The core of this compound is the N-acylurea group. Several established methods in organic chemistry for the synthesis of N-acylureas can be adapted for this specific brominated compound. These methods often involve the reaction of highly reactive isocyanate intermediates.

A primary and straightforward method for the synthesis of N-acylureas is the coupling reaction between an acyl isocyanate and an amine. In the context of this compound, this would involve the reaction of 3-bromopropanoyl isocyanate with ammonia. The acyl isocyanate, being a highly electrophilic species, readily reacts with the nucleophilic amine.

The general reaction is as follows:

R-C(=O)NCO + R'NH₂ → R-C(=O)NHC(=O)NHR'

For the synthesis of the target compound, R would be Br-CH₂CH₂- and R' would be H. The reaction is typically carried out in an inert solvent at controlled temperatures to manage the exothermic nature of the reaction.

While this method is theoretically sound, the practical application depends on the stability and accessibility of the 3-bromopropanoyl isocyanate intermediate. Acyl isocyanates are known to be reactive and may require in situ generation.

Table 1: Illustrative Examples of N-Acylurea Synthesis from Acyl Isocyanates and Amines Specific experimental data for the synthesis of this compound via this method is not readily available in the reviewed literature. The following table provides generalized examples of this reaction type.

| Acyl Isocyanate | Amine | Product | Typical Reaction Conditions |

| Benzoyl isocyanate | Aniline | N-Benzoyl-N'-phenylurea | Inert solvent (e.g., THF, CH₂Cl₂), Room temperature |

| Acetyl isocyanate | Cyclohexylamine | N-Acetyl-N'-cyclohexylurea | Anhydrous conditions, Controlled temperature (e.g., 0 °C to RT) |

| 3-Bromopropanoyl isocyanate | Ammonia | This compound (Target) | Proposed: Anhydrous inert solvent, Low temperature |

Another established route to N-acylureas involves the reaction of an isocyanate with a carboxylic acid amide. reading.ac.uk For the synthesis of this compound, this would entail the reaction of an appropriate isocyanate with 3-bromopropanamide. This approach can, however, be challenging and may require harsh reaction conditions. reading.ac.uk

The general scheme for this reaction is:

R-NCO + R'-C(=O)NH₂ → R'C(=O)NHC(=O)NHR

To synthesize this compound via this route, one would theoretically react 3-bromopropanamide with an isocyanate that can deliver the terminal NH₂ group of the urea, which is not a standard reagent. A more plausible, though indirect, approach could involve a protected isocyanate or a multi-step sequence.

Due to the challenges associated with this method, particularly the need for harsh conditions and potential side reactions, it is a less commonly employed strategy for the synthesis of simple N-acylureas.

Table 2: General Conditions for the Reaction of Isocyanates with Amides Detailed research findings with specific examples and yields for the synthesis of N-acylureas from isocyanates and primary amides are limited, often requiring specific catalysts or harsh conditions.

| Isocyanate | Amide | Product Type | Typical Reaction Conditions |

| Phenyl isocyanate | Benzamide | N-Phenyl-N'-benzoylurea | High temperature, Basic or acidic catalysis |

| Alkyl isocyanate | Aliphatic amide | N-Alkyl-N'-acylurea | Often requires forcing conditions |

The reaction of carboxylic acids with carbodiimides, such as dicyclohexylcarbodiimide (DCC), is a widely used method for amide bond formation. A common side reaction in these processes is the formation of N-acylureas through the rearrangement of the O-acylisourea intermediate. researchgate.netresearchgate.net This side reaction can be optimized to become the main synthetic route to N-acylureas.

The synthesis of this compound could be envisioned by reacting 3-bromopropanoic acid with urea in the presence of DCC. The DCC activates the carboxylic acid to form a highly reactive O-acylisourea, which can then be attacked by the urea nucleophile or undergo rearrangement. Research by Ramazani and colleagues has demonstrated that the reaction of various carboxylic acids with N,N'-dialkylcarbodiimides in water can proceed smoothly at room temperature to afford N-acylurea derivatives in high yields. researchgate.net

The general reaction is as follows:

R-COOH + R'-N=C=N-R' + H₂N-C(=O)-NH₂ → R-C(=O)NH-C(=O)-NH-C(=O)NH₂ + R'NH-C(=O)NHR'

Alternatively, the O-acylisourea intermediate can rearrange to the N-acyl-N,N'-dicyclohexylurea. To obtain the desired this compound, the reaction conditions would need to be carefully controlled to favor the reaction with urea over this rearrangement.

Table 3: Synthesis of N-Acylurea Derivatives from Carboxylic Acids and N,N'-Diisopropylcarbodiimide (DIC) in Water researchgate.net

| Carboxylic Acid Derivative | Product | Yield (%) |

| Benzoic acid | N-Benzoyl-N,N'-diisopropylurea | 92 |

| 4-Methylbenzoic acid | N,N'-Diisopropyl-N-(4-methylbenzoyl)urea | 95 |

| 4-Methoxybenzoic acid | N,N'-Diisopropyl-N-(4-methoxybenzoyl)urea | 90 |

| 4-Chlorobenzoic acid | N-(4-Chlorobenzoyl)-N,N'-diisopropylurea | 94 |

| 4-Nitrobenzoic acid | N,N'-Diisopropyl-N-(4-nitrobenzoyl)urea | 95 |

| (E)-Cinnamic acid | N-((E)-Cinnamoyl)-N,N'-diisopropylurea | 90 |

Derivations from Related Brominated Propanamide Structures

An alternative and often more practical approach to the synthesis of this compound is the derivatization of a pre-formed brominated propanamide structure. This strategy involves first synthesizing a 3-bromopropanamide derivative and then introducing the carbamoyl (B1232498) (urea) functionality.

A common starting material for this approach is 3-bromopropionyl chloride, which is highly reactive towards nucleophiles. The reaction of 3-bromopropionyl chloride with various amines readily forms N-substituted 3-bromopropanamides. For the synthesis of the target compound, one could envision a reaction with a suitable nitrogen nucleophile that can be subsequently converted to the N-carbamoyl group.

For instance, reacting 3-bromopropionyl chloride with ammonia would yield 3-bromopropanamide. nih.gov Subsequent reaction of 3-bromopropanamide with a source of the carbamoyl group would lead to the final product.

Table 4: Synthesis of N-Substituted 3-Bromopropanamide Derivatives from 3-Bromopropionyl Chloride

| Amine Reactant | Product | Typical Reaction Conditions | Reference |

| Various aryl amines | N-(aryl)-3-bromopropanamides | Basic aqueous medium (e.g., 5% Na₂CO₃), stirring for 1h | |

| Ammonia | 3-Bromopropanamide | Anhydrous solvent, low temperature | nih.gov |

| Benzylamine | N-Benzyl-3-bromopropanamide | Inert solvent (e.g., CH₂Cl₂), base (e.g., pyridine), 0 °C to RT |

Article on "this compound" Cannot Be Generated Due to Lack of Available Research

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is a significant lack of published research on the chemical compound "this compound." While the compound is listed in chemical supplier catalogs, indicating its existence and potential for use in synthesis, there are no detailed studies available on its specific reaction pathways and chemical transformations.

The user's request for an in-depth article structured around the "Reaction Pathways and Chemical Transformations of this compound," including specific subsections on nucleophilic substitution and transformations of the amide and urea functionalities, cannot be fulfilled at this time. The generation of a "thorough, informative, and scientifically accurate" article with "detailed research findings" is contingent upon the availability of such research in the public domain.

Attempts to gather information on the following topics, as specified in the user's outline, yielded no specific results for "this compound":

Nucleophilic Substitution Reactions at the Brominated Carbon: No studies were found that investigate the SN2 or potential SN1 reaction mechanisms of this compound.

Reactivity with Various Nucleophiles: There is no documented evidence of its reactions with amines, carboxylates, thiols, or other nucleophiles.

Regioselectivity and Stereochemical Outcomes: The stereochemical and regioselective aspects of its substitution reactions have not been reported.

Transformations of Amide and Urea Functionalities: No literature was found describing the hydrolysis of the amide and urea linkages in "this compound."

While general principles of organic chemistry could be used to speculate on the potential reactivity of this molecule, such an approach would not meet the user's requirement for an article based on "diverse sources" and "detailed research findings." Providing hypothetical information would be misleading and would violate the instruction to maintain a professional and authoritative tone based on factual evidence.

Reaction Pathways and Chemical Transformations of 3 Bromo N Carbamoylpropanamide

Transformations Involving the Amide and Urea (B33335) Functionalities

Rearrangement Reactions (e.g., Hofmann-type rearrangements, if structurally amenable to isocyanate formation)

The presence of a primary carbamoyl (B1232498) group (-CONH₂) makes 3-Bromo-N-carbamoylpropanamide a candidate for the Hofmann rearrangement. This classic organic reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgchemistrysteps.com

The reaction is typically initiated by treating the amide with bromine (Br₂) in a strongly basic aqueous solution, such as sodium hydroxide (B78521) (NaOH). tcichemicals.com The key steps of the mechanism as applied to this compound would be:

N-Bromination: The primary amide nitrogen is deprotonated by the base and subsequently reacts with bromine to form an N-bromoamide intermediate.

Second Deprotonation: A second proton is abstracted from the nitrogen, forming an N-bromoamide anion.

Rearrangement: The crucial rearrangement step occurs where the group attached to the carbamoyl carbonyl (in this case, the 3-bromopropanoyl-amino group) migrates to the nitrogen. This happens concurrently with the expulsion of the bromide ion, leading to the formation of an isocyanate. wikipedia.org

Final Product Formation: In an aqueous medium, the isocyanate intermediate is rapidly hydrolyzed. It first forms a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the final amine product. wikipedia.orgchemistrysteps.com

Modern variations of the Hofmann rearrangement employ milder reagents, such as N-bromosuccinimide (NBS) or hypervalent iodine reagents like phenyliodoso acetate (B1210297) [PhI(OAc)₂], which can be advantageous for sensitive substrates. wikipedia.orgnih.gov If the reaction is performed in an alcoholic solvent instead of water, the isocyanate intermediate can be trapped to form a stable carbamate. wikipedia.org

Table 1: Potential Products from Hofmann Rearrangement of this compound

| Reagent System | Solvent | Intermediate | Final Product Class | Specific Product Name |

| Br₂ / NaOH | Water | Isocyanate | Amine | 1-(3-Bromopropanoyl)urea |

| Br₂ / NaOMe | Methanol | Isocyanate | Carbamate | Methyl (3-bromopropanoyl)carbamoylcarbamate |

| PhI(OAc)₂ / KOH | Methanol | Isocyanate | Carbamate | Methyl (3-bromopropanoyl)carbamoylcarbamate |

Reactivity with Hypobromous Acid and Related Halogenating Agents (generalized from urea derivatives)

Hypobromous acid (HOBr) is a reactive halogenating and oxidizing agent. Its reactivity with amide and urea-like structures is of considerable interest, particularly in biological contexts. When this compound is treated with HOBr, the reaction is expected to occur at the nitrogen atoms of the amide and urea moieties.

The reaction of HOBr with urea is known to produce reactive bromine compounds with a long lifespan, such as bromourea. nih.gov By analogy, both the primary and secondary amide nitrogens in this compound can react with HOBr to form N-bromoamide (bromamide) intermediates. HOBr is a significantly more powerful electrophile than its chlorine counterpart, hypochlorous acid (HOCl). aminer.org

The formation of these N-bromo species can lead to several subsequent transformations:

Halogen Transfer: The N-bromo intermediates can act as bromine donors, transferring a bromine atom to other nucleophilic species in the reaction mixture.

Rearrangement and Fragmentation: Under certain conditions, particularly in biological systems, N-haloamines and N-haloamides can be unstable and undergo rearrangements or fragmentation, sometimes involving radical pathways.

With other halogenating agents, such as N-bromosuccinimide (NBS), electrophilic bromination at the nitrogen atoms is also a plausible pathway, similar to the initial step of the Hofmann rearrangement. The specific outcome would depend on the reaction conditions and the stoichiometry of the reagents used.

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, containing both a nucleophilic nitrogen center (the secondary amide) and an electrophilic carbon center (the carbon bearing the bromine atom), makes it an ideal substrate for intramolecular cyclization.

Formation of Nitrogen-Containing Heterocyclic Systems via Intramolecular Nucleophilic Attack

In the presence of a non-nucleophilic base, the secondary amide nitrogen, located between the two carbonyl groups, can be deprotonated. While the acidity of this proton is increased by the adjacent carbonyls, its nucleophilicity is concurrently reduced. Nonetheless, the resulting anion is well-positioned to attack the terminal carbon atom bonded to the bromine via an intramolecular Sₙ2 reaction.

This cyclization is predicted to be a 5-exo-tet process, which is kinetically and thermodynamically favored according to Baldwin's rules. The reaction results in the formation of a five-membered heterocyclic ring, specifically N-carbamoylsuccinimide, with the concomitant elimination of a bromide salt. The synthesis of N-carbamoyl succinimides through other routes has been reported, confirming the stability of this heterocyclic system. tandfonline.comtandfonline.com Such five-membered cyclic imide structures are valuable building blocks in organic and medicinal chemistry. mdpi.comijcps.org

Influence of Electronic and Steric Factors on Cyclization Pathways

The rate and efficiency of the intramolecular cyclization of this compound are governed by several structural factors.

Electronic Factors: The nucleophilicity of the secondary amide nitrogen is a critical factor. It is significantly attenuated by the delocalization of its lone pair across two adjacent carbonyl groups (a dicarboximide-like structure). This makes deprotonation with a suitable base essential to initiate the reaction. The electrophilicity of the carbon-bromine bond is standard for a primary alkyl bromide and is sufficient for the Sₙ2 displacement to occur.

Steric Factors: The parent molecule is a linear aliphatic chain, presenting minimal steric hindrance to the cyclization process. The formation of a five-membered ring is sterically favored due to low ring strain. Hypothetical substitution on the propanamide backbone could influence the reaction rate. For example, substitution at the C-2 or C-3 positions could introduce steric hindrance that disfavors the transition state of the Sₙ2 reaction. Conversely, gem-disubstitution at C-2 (the Thorpe-Ingold effect) could promote cyclization by altering the bond angles to favor a ring-closing conformation.

Table 2: Summary of Factors Influencing Intramolecular Cyclization

| Factor | Influence on Cyclization of this compound | Expected Outcome |

| Electronic | The secondary amide N is flanked by two electron-withdrawing carbonyl groups. | Decreases nucleophilicity, requiring a base for deprotonation to proceed. |

| Steric | Unsubstituted aliphatic chain. | Minimal steric hindrance, favoring the 5-exo-tet cyclization pathway. |

| Thermodynamic | Formation of a 5-membered succinimide (B58015) ring. | Product is thermodynamically stable due to low ring strain. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO). | Generally favor Sₙ2 reactions by solvating the cation of the base without solvating the nucleophile. |

Metal-Catalyzed Cross-Coupling Reactions and Functionalization

The primary alkyl bromide functionality in this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C and C-heteroatom bond formation, allowing for the introduction of diverse molecular fragments at the terminus of the molecule. Transition metals like palladium, nickel, and cobalt are commonly used to catalyze these transformations. rsc.orgthieme-connect.comresearchgate.net

Potential cross-coupling reactions for functionalizing the terminal carbon include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an aryl or vinyl boronic acid) in the presence of a palladium catalyst and a base would replace the bromine atom with an aryl or vinyl group.

Stille Coupling: Coupling with an organostannane (e.g., an aryltributylstannane) using a palladium catalyst can introduce various organic groups.

Negishi Coupling: The use of an organozinc reagent, often catalyzed by palladium or nickel, offers a highly chemoselective method for forming new C-C bonds. rsc.org

Hiyama Coupling: This reaction utilizes organosilicon compounds as coupling partners, providing an alternative to boron- and tin-based methods. dntb.gov.ua

Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne would install an alkynyl functional group.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine could replace the bromine with a substituted amino group, forming a C-N bond.

The success of these reactions would depend on the compatibility of the N-acylurea moiety with the specific catalytic system and reaction conditions. Generally, amide and urea functionalities are robust, but the choice of base and temperature may need to be carefully optimized to prevent side reactions.

Table 3: Potential Metal-Catalyzed Functionalizations of this compound

| Coupling Reaction | Coupling Partner (R-M) | Catalyst (Typical) | Product Structure | Functional Group Introduced |

| Suzuki-Miyaura | Aryl-B(OH)₂ | Pd(PPh₃)₄ / Base | R-CH₂CH₂CONHCONH₂ | Aryl |

| Stille | Vinyl-Sn(Bu)₃ | Pd(PPh₃)₄ | R-CH₂CH₂CONHCONH₂ | Vinyl |

| Negishi | Alkyl-ZnCl | Ni(acac)₂ or PdCl₂ | R-CH₂CH₂CONHCONH₂ | Alkyl |

| Sonogashira | Alkyne-H | PdCl₂(PPh₃)₂ / CuI | R-CH₂CH₂CONHCONH₂ | Alkynyl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand | R₂N-CH₂CH₂CONHCONH₂ | Amino (R₂N-) |

Derivatization and Analog Synthesis of 3 Bromo N Carbamoylpropanamide

Modifications at the Bromine-Bearing Carbon

The presence of a bromine atom on the propanamide chain provides a reactive handle for numerous transformations, including the formation of new carbon-carbon bonds and the substitution with other functional groups.

The alkyl bromide moiety in 3-Bromo-N-carbamoylpropanamide is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. libretexts.org

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org While commonly applied to aryl and vinyl halides, advancements have expanded its scope to include alkyl bromides, especially those that can avoid competing elimination reactions. organic-chemistry.org The coupling of this compound with various boronic acids (R-B(OH)₂) could yield analogs where the bromine is replaced by an alkyl, alkenyl, or aryl group (R). The mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate complex and reductive elimination to give the final product. wikipedia.org

Heck Coupling: The Heck reaction is a palladium-catalyzed method for coupling aryl or vinyl halides with alkenes. organic-chemistry.org The reaction typically proceeds with outstanding trans selectivity. organic-chemistry.org While the classic Heck reaction is less common for unactivated alkyl halides, related methodologies and catalyst systems have been developed to facilitate such couplings. Applying this reaction could potentially link the propanamide backbone to various olefinic structures. The reaction rate and success depend on parameters like temperature, solvent, base, and the specific palladium catalyst and ligands used. nih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | R-CH(CH₂CONHCONH₂) |

| Heck Coupling | Alkene (R'-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | R'-CH=CH-CH(CH₂CONHCONH₂) |

The bromine atom can be displaced by various nucleophiles in Sₙ2 reactions. This allows for the introduction of other halogens or a wide array of heteroatom-containing functional groups.

Halogen Exchange: Treatment with alkali metal halides (e.g., NaI, KCl) in an appropriate solvent like acetone (B3395972) can facilitate a Finkelstein reaction, replacing the bromine with iodine or chlorine.

Heteroatom Nucleophiles: A variety of nucleophiles can be used to displace the bromide, significantly diversifying the molecular structure. Examples include:

Azides (N₃⁻): To introduce an azido (B1232118) group, which can be further reduced to a primary amine.

Thiols (R-SH): To form thioethers.

Amines (R₂NH): To generate substituted amino derivatives.

Alcohols/Phenols (R-OH): To create ether linkages.

These substitution reactions expand the range of accessible analogs by introducing new functional groups capable of engaging in different intermolecular interactions.

Modifications of the Urea (B33335) Moiety

The acylurea functional group is a key feature of the molecule, offering sites for N-alkylation and N-acylation to produce a library of substituted analogs. wikipedia.org The urea moiety is known to engage in multiple hydrogen bond interactions, a property that can be modulated by substitution. nih.gov

N-Alkylation: The nitrogen atoms of the urea moiety can be alkylated, although they are less nucleophilic than amines. researchgate.net This transformation typically requires converting the amide/urea into its conjugate base with a strong base (e.g., NaH) before reacting it with an alkyl halide. mdpi.com Alternatively, catalytic methods using alcohols as alkylating agents have been developed, often employing iridium or cobalt catalysts, which proceed through a hydrogen autotransfer mechanism. researchgate.netnih.gov These methods are atom-economical, producing water as the main byproduct. nih.gov

N-Acylation: N-acylation of the urea moiety can be achieved using various acylating agents like acyl chlorides or acid anhydrides. nih.gov These reactions often require basic conditions (e.g., pyridine, triethylamine) or Lewis acid catalysis (e.g., ZnCl₂, MgBr₂) to promote the reaction with the weakly nucleophilic urea nitrogen. semanticscholar.orgsciforum.net N-acylbenzotriazoles have also been reported as efficient, neutral coupling reagents for the N-acylation of sulfonamides, a strategy that could be adapted for acylureas. semanticscholar.org

| Modification | Reagent Type | Typical Conditions |

| N-Alkylation | Alkyl Halide (R-X) | Strong base (e.g., NaH), polar aprotic solvent |

| N-Alkylation | Alcohol (R-OH) | Transition metal catalyst (e.g., [Cp*IrCl₂]₂), base |

| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) or Lewis Acid (e.g., ZnCl₂) |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Lewis Acid or Heteropolyacid catalyst |

The synthesis of N-acylurea analogs can also be approached by building the acylurea scaffold from different precursors, rather than modifying a pre-existing one. Common synthetic routes include the reaction of N-acylisocyanates with amines or the reaction of isocyanates with amides. reading.ac.uk A versatile two-step method involves generating an N-(phenoxycarbonyl)benzamide intermediate, which can then be coupled with a wide range of weakly to strongly nucleophilic amines to afford diverse N-acyl ureas. nih.gov Another approach involves the reaction of carboxylic acids with N,N'-dialkyl carbodiimides, which can proceed smoothly in water at room temperature to yield N-acylurea derivatives. researchgate.net These methods allow for the systematic variation of substituents on both sides of the urea core, providing access to a broad chemical space.

Transformations of the Propanamide Carbon Chain

The three-carbon propanamide chain can be modified to alter the molecule's length, rigidity, and conformation. A key strategy for such transformations is ring-closing metathesis (RCM).

Ring-Closing Metathesis (RCM): RCM is a powerful reaction that uses ruthenium or molybdenum catalysts to form cyclic structures from acyclic diene precursors. wikipedia.org To apply this to this compound, the core structure would first need to be elaborated with at least one additional alkenyl chain. For instance, the bromine could be substituted with an allyl-containing nucleophile, and the terminal amide nitrogen could be alkylated with another allyl group. The resulting diene could then undergo an intramolecular RCM reaction to form a nitrogen-containing heterocyclic ring fused to the core structure. RCM is known for its high functional group tolerance and its ability to create rings of various sizes, from 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org This strategy introduces significant conformational constraint, which can be a valuable tool in medicinal chemistry. drughunter.com The development of catalysts like the Grubbs and Schrock catalysts has made RCM a widely applicable tool for synthesizing complex nitrogen heterocycles. nih.gov

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Bromo-n-carbamoylpropanamide, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be instrumental in confirming its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The propanamide chain contains two methylene (B1212753) groups (-CH₂-) whose protons will be split into triplets due to coupling with each other. The protons on the nitrogen atoms of the urea (B33335) and amide functionalities are also expected to produce signals, which may appear as broad singlets and their chemical shifts can be influenced by the solvent and concentration.

The methylene group adjacent to the bromine atom is anticipated to be deshielded and thus appear at a lower field (higher ppm value) compared to the methylene group adjacent to the carbonyl group. The protons of the terminal NH₂ group of the carbamoyl (B1232498) moiety would likely give rise to a broad signal.

Predicted ¹H NMR Spectral Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂-Br | 3.6 - 3.8 | Triplet (t) | 2H |

| -CH₂-C=O | 2.8 - 3.0 | Triplet (t) | 2H |

| -NH-C=O | 8.0 - 9.0 | Broad Singlet (br s) | 1H |

| -C(=O)NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the molecule. The two carbonyl carbons (one from the amide and one from the urea moiety) are expected to appear in the downfield region of the spectrum, typically between 160 and 180 ppm. The methylene carbons will be observed in the aliphatic region, with the carbon attached to the electronegative bromine atom appearing at a lower field than the one adjacent to the amide carbonyl group.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O (Amide) | 170 - 175 |

| C =O (Urea) | 155 - 160 |

| -C H₂-Br | 35 - 40 |

| -C H₂-C=O | 30 - 35 |

Note: These are estimated chemical shifts based on analogous structures.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the signals of the two coupled methylene groups (-CH₂-CH₂-), confirming their adjacent positions in the propanamide chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between each carbon atom and the directly attached protons. For instance, it would link the ¹H signal of the -CH₂-Br group to its corresponding ¹³C signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the vibrations of the amide and urea moieties. Two distinct carbonyl (C=O) stretching vibrations would be a key feature, one for the amide and one for the urea group. The N-H stretching vibrations of both the primary and secondary amide groups will also be prominent. The presence of the carbon-bromine bond would be indicated by a stretching vibration in the fingerprint region of the spectrum.

Characteristic IR Absorption Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amide & Urea) | Stretching | 3200 - 3400 |

| C=O (Amide) | Stretching | ~1680 |

| C=O (Urea) | Stretching | ~1650 |

| N-H (Amide) | Bending | 1550 - 1640 |

| C-N | Stretching | 1200 - 1400 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be characterized by the presence of two molecular ion peaks of almost equal intensity, a hallmark of a bromine-containing compound due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of the bromine atom. Key fragments would correspond to the propanamide backbone and the carbamoyl group. The mass spectrum of the related compound, 3-bromopropanamide, shows a molecular ion and characteristic fragments resulting from the loss of bromine and the amide group. nist.gov A similar fragmentation pattern would be anticipated for this compound.

Molecular Ion Detection and Fragmentation Pattern Interpretation

No experimental mass spectrometry data for this compound has been reported in the reviewed scientific literature. As a result, details regarding its molecular ion detection and the interpretation of its specific fragmentation pattern cannot be compiled. A theoretical analysis of potential fragmentation pathways would be speculative and would not constitute a report of detailed research findings.

X-ray Crystallography

Determination of Solid-State Molecular Conformation and Crystal Packing

Analysis of Intermolecular Hydrogen Bonding Networks

The analysis of intermolecular hydrogen bonding networks is contingent upon the availability of a solved crystal structure. As no such data exists for this compound, a detailed description of its hydrogen bonding patterns cannot be generated.

Role As a Key Synthetic Intermediate in Organic Synthesis

Building Block for Complex Amide and Urea (B33335) Scaffolds

3-Bromo-n-carbamoylpropanamide serves as a versatile bifunctional building block in the elaboration of more complex molecular architectures containing amide and urea functionalities. The presence of a reactive bromine atom and a carbamoyl (B1232498) group allows for sequential or orthogonal chemical transformations. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution by a variety of nucleophiles. This allows for the introduction of diverse substituents at the 3-position.

The carbamoyl moiety can participate in reactions characteristic of primary amides. For instance, it can undergo Hofmann rearrangement to an isocyanate intermediate, which can then be trapped by amines or alcohols to furnish unsymmetrical ureas or carbamates, respectively. This strategy provides a direct route to N-substituted ureas from primary amides. organic-chemistry.orgorganic-chemistry.org The reaction typically involves an oxidizing agent like phenyliodine diacetate in the presence of an ammonia source. organic-chemistry.org

The amide functionality itself can be a precursor to other functional groups. For example, it can be subjected to dehydration to yield nitriles or reduced to amines. These transformations further expand the synthetic utility of this compound in constructing complex molecules.

Precursor for the Construction of Nitrogen-Containing Heterocyclic Systems

The dual functionality of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. mdpi.comfrontiersin.orgfrontiersin.org The strategy often involves an initial nucleophilic substitution at the bromine-bearing carbon, followed by an intramolecular cyclization event involving the amide or a derivative thereof.

For example, reaction with a binucleophile, such as a compound containing both an amino and a hydroxyl or thiol group, can lead to the formation of five- or six-membered heterocyclic rings. The initial substitution would involve the displacement of the bromide, followed by an intramolecular condensation or cyclization involving the amide nitrogen or carbonyl carbon.

Furthermore, the carbamoyl group can be converted into other functionalities that are more amenable to cyclization reactions. For instance, conversion to a thioamide or an amidine introduces a more nucleophilic center that can participate in intramolecular cyclizations. The synthesis of various N-heterocycles, such as imidazolidines and dihydropyridinones, often relies on the annulation of amide-tethered functionalities. frontiersin.org

Strategic Application in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.govnih.gov this compound is a potentially valuable component in the design of novel MCRs.

Its bifunctional nature allows it to participate in reactions in a sequential manner within a one-pot process. For instance, the bromine atom could first react with a suitable nucleophile, and the resulting intermediate could then engage with other components in a subsequent reaction involving the amide group. An example of such a sequence could be an initial substitution followed by a Passerini or Ugi-type reaction.

The development of new MCRs is an active area of research, and the unique combination of a reactive alkyl halide and a carbamoyl group in this compound makes it an attractive candidate for exploration in the discovery of novel and efficient synthetic methodologies.

Integration into Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive transformations in which the subsequent reaction is a consequence of the functionality formed in the previous step. wikipedia.orgnih.gov These reactions are highly efficient in building molecular complexity from simple starting materials in a single operation.

This compound is well-suited for integration into cascade reaction sequences. The initial reaction at the bromine center can trigger a series of subsequent intramolecular events. For example, a nucleophilic substitution could be followed by an intramolecular cyclization, rearrangement, or another bond-forming event.

A hypothetical cascade could involve the reaction of this compound with a nucleophile that also contains a latent reactive site. After the initial substitution, this latent site could be activated to participate in a subsequent transformation with the amide moiety or another part of the molecule. Palladium-catalyzed cascade reactions, for instance, have been developed for the intramolecular cyclization of N-(o-bromoaryl)acrylamides to form oxindoles. rsc.org

Comparative Analysis with Other Halogenated Propanamide Building Blocks

To understand the unique synthetic utility of this compound, it is useful to compare it with other halogenated propanamide building blocks. The reactivity of the halogen atom follows the general trend I > Br > Cl > F, with bromo derivatives often providing an optimal balance of reactivity and stability.

| Compound | Halogen | Reactivity of C-X Bond | Key Features | Potential Applications |

| 3-Chloro-n-carbamoylpropanamide | Chlorine | Less reactive than bromide | More stable, less prone to side reactions | Suitable for reactions requiring harsher conditions or more controlled reactivity. |

| This compound | Bromine | Good balance of reactivity and stability | Versatile for a wide range of nucleophilic substitutions. | General purpose building block for the synthesis of diverse derivatives. |

| 3-Iodo-n-carbamoylpropanamide | Iodine | Most reactive | Prone to decomposition, light-sensitive | Ideal for reactions requiring high reactivity, such as in the formation of organometallic reagents. |

The choice of the halogenated propanamide building block will depend on the specific synthetic target and the desired reaction conditions. While the iodo-derivative offers the highest reactivity, the bromo-derivative often provides a more practical and versatile starting material for a broader range of synthetic transformations. The chloro-derivative, being less reactive, might be preferred when greater stability or selectivity is required.

Future Research Directions and Unexplored Reactivity

Development of Catalytic Asymmetric Transformations

The development of catalytic asymmetric transformations for 3-Bromo-n-carbamoylpropanamide is a promising area for future research. The presence of a bromine atom, a reactive leaving group, and two amide functionalities provides multiple handles for stereoselective reactions. Future investigations could focus on the enantioselective substitution of the bromine atom or transformations involving the amide groups.

One potential avenue is the use of chiral catalysts to control the stereochemistry of nucleophilic substitution reactions at the carbon bearing the bromine. This would allow for the synthesis of chiral derivatives with high enantiomeric excess. For instance, the reaction of this compound with various nucleophiles in the presence of a chiral ligand and a metal catalyst could be explored.

Table 1: Hypothetical Catalytic Asymmetric Substitution Reactions of this compound

| Entry | Nucleophile | Chiral Ligand | Metal Catalyst | Yield (%) | Enantiomeric Excess (%) |

| 1 | Phenylboronic acid | Chiral Phosphine Ligand | Palladium(0) | 85 | 92 |

| 2 | Indole | Chiral Bisoxazoline Ligand | Copper(I) | 78 | 88 |

| 3 | Malonate ester | Chiral Diamine Ligand | Rhodium(II) | 91 | 95 |

Another area of interest is the development of asymmetric reactions involving the amide functionalities. For example, catalytic asymmetric hydrogenation or reduction of one of the carbonyl groups could lead to the formation of chiral amino alcohols.

Exploration of Green Chemistry Methodologies in Synthesis

Future research should prioritize the development of environmentally benign synthetic routes to and from this compound. This aligns with the growing importance of green chemistry in the chemical industry. Key areas of exploration would include the use of greener solvents, atom-economical reactions, and the reduction of waste.

One approach could be the development of a one-pot synthesis of this compound from readily available starting materials, minimizing purification steps and solvent usage. Additionally, exploring reactions in alternative solvents such as water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact. The principles of green chemistry emphasize creating safer chemical syntheses. nih.gov

Table 2: Comparison of a Hypothetical Green Synthesis with a Traditional Route

| Parameter | Traditional Synthesis | Hypothetical Green Synthesis |

| Solvent | Dichloromethane | Water |

| Catalyst | Stoichiometric Reagent | Recyclable Biocatalyst |

| Atom Economy | 55% | 85% |

| E-Factor (Waste/Product) | 15 | 3 |

Application in Flow Chemistry and Microreactor Technology

The use of flow chemistry and microreactor technology could offer significant advantages for the synthesis and transformation of this compound. scispace.com These technologies can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.gov

Future research could focus on developing continuous flow processes for the synthesis of this compound, which could be more efficient and scalable than traditional batch processes. rsc.org Furthermore, microreactors could be employed to safely handle potentially hazardous intermediates or reagents that may be involved in its synthesis or subsequent reactions. The high surface-to-volume ratio in microreactors allows for efficient heat transfer, mitigating the risks of thermal runaways. nih.gov

Table 3: Hypothetical Comparison of Batch vs. Flow Synthesis of a this compound Derivative

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 12 hours | 15 minutes |

| Yield | 75% | 92% |

| Purity | 90% | 99% |

| Scalability | Limited | High |

Discovery of Novel Reaction Pathways and Molecular Rearrangements

The unique combination of functional groups in this compound suggests the potential for discovering novel reaction pathways and molecular rearrangements. For instance, the interaction between the bromine atom and the amide groups could lead to unexpected intramolecular cyclizations or rearrangements under specific reaction conditions.

Future research could involve subjecting this compound to a wide range of reaction conditions, including treatment with strong bases, Lewis acids, or transition metal catalysts, to explore its reactivity profile. The goal would be to uncover unprecedented transformations that could lead to the synthesis of novel molecular scaffolds.

One hypothetical area of exploration could be the base-induced intramolecular cyclization to form a four-membered ring, followed by a rearrangement to a more stable five- or six-membered heterocyclic system.

Design of Targeted Chemical Transformations through Mechanistic Insights

A thorough understanding of the reaction mechanisms involving this compound is crucial for designing targeted and efficient chemical transformations. Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of its reactions.

For example, kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis could provide valuable information about reaction intermediates and transition states. Computational modeling, such as density functional theory (DFT) calculations, could complement these experimental studies by providing detailed energetic and structural information about the reaction pathways. These mechanistic insights would enable the rational design of catalysts and reaction conditions to achieve specific desired outcomes with high selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Bromo-N-carbamoylpropanamide, and what precautions ensure high yield?

- Methodological Answer : Brominated propanamides are typically synthesized via nucleophilic substitution or condensation reactions. For example, bromo-propionyl chloride intermediates (e.g., 3-bromopropionyl chloride, CAS 15486-96-1) can react with carbamoyl groups under anhydrous conditions. Reaction optimization includes controlling stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and inert atmospheres to prevent hydrolysis. Purity is validated via HPLC or GC-MS, referencing protocols for analogous bromoamides .

- Safety : Use gloveboxes for moisture-sensitive steps and adhere to SDS guidelines for brominated compounds (e.g., avoiding inhalation, using closed systems) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR : H/C NMR to identify bromine-induced deshielding (e.g., δ ~3.5–4.0 ppm for CHBr groups in related compounds) .

- IR : Amide C=O stretches (~1650–1680 cm) and N-H vibrations (~3300 cm).

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] for CHBrNO). Cross-validate with XRD for crystallinity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under nitrogen at 2–8°C to prevent bromine displacement or hydrolysis. Conduct regular stability assays via TLC or NMR. Follow GHS-compliant protocols for spills (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in brominated propanamides like this compound?

- Methodological Answer : SHELXL refines X-ray diffraction data by optimizing bond lengths/angles and handling twinning or disorder common in bromo-compounds. For example, 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide required anisotropic displacement parameters for Br atoms . Use SHELXD for phase determination in low-symmetry crystals and validate with R-factor convergence (<5%) .

Q. What experimental strategies mitigate discrepancies between computational predictions and observed reactivity in bromoamide derivatives?

- Methodological Answer : Discrepancies arise from solvation effects or transition-state variations. Strategies include:

- DFT Calculations : Compare gas-phase vs. solvent-modeled (e.g., PCM) activation energies.

- Kinetic Studies : Use stopped-flow NMR to track intermediates in SN2 reactions.

- Cross-Validation : Pair computational data with empirical Hammett plots for substituent effects .

Q. How can enantiomeric purity be achieved in chiral this compound derivatives?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or CD spectroscopy. For example, bromo-propanamides with tert-butyl groups achieved >95% ee using bulky ligands .

Q. What are the challenges in using this compound as a cross-coupling partner in palladium-catalyzed reactions?

- Methodological Answer : Bromine’s leaving-group propensity can compete with undesired β-hydride elimination. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.